2-methyl-5-nitro-7-(phenylsulfanyl)quinazolin-4(3H)-one
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Overview
Description
2-METHYL-5-NITRO-7-(PHENYLSULFANYL)-4(3H)-QUINAZOLINONE is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a nitro group, a phenylsulfanyl group, and a methyl group, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-5-NITRO-7-(PHENYLSULFANYL)-4(3H)-QUINAZOLINONE typically involves multi-step organic reactions. A common synthetic route may include:
Nitration: Introduction of the nitro group into the quinazolinone core.
Sulfurization: Attachment of the phenylsulfanyl group.
Methylation: Addition of the methyl group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The methyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Sulfoxides/Sulfones: From the oxidation of the phenylsulfanyl group.
Substituted Quinazolinones: From substitution reactions involving the methyl group.
Scientific Research Applications
2-METHYL-5-NITRO-7-(PHENYLSULFANYL)-4(3H)-QUINAZOLINONE may have various applications in scientific research, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its effects on cellular processes and pathways.
Medicine: Investigating its potential as a therapeutic agent for diseases such as cancer or infections.
Industry: Potential use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-METHYL-5-NITRO-7-(PHENYLSULFANYL)-4(3H)-QUINAZOLINONE would depend on its specific interactions with molecular targets. It may involve:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Interacting with DNA/RNA: Affecting gene expression or replication.
Modulating Receptors: Influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-METHYL-4(3H)-QUINAZOLINONE: Lacks the nitro and phenylsulfanyl groups.
5-NITRO-4(3H)-QUINAZOLINONE: Lacks the methyl and phenylsulfanyl groups.
7-(PHENYLSULFANYL)-4(3H)-QUINAZOLINONE: Lacks the methyl and nitro groups.
Uniqueness
2-METHYL-5-NITRO-7-(PHENYLSULFANYL)-4(3H)-QUINAZOLINONE is unique due to the combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C15H11N3O3S |
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Molecular Weight |
313.3 g/mol |
IUPAC Name |
2-methyl-5-nitro-7-phenylsulfanyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C15H11N3O3S/c1-9-16-12-7-11(22-10-5-3-2-4-6-10)8-13(18(20)21)14(12)15(19)17-9/h2-8H,1H3,(H,16,17,19) |
InChI Key |
HKCOWHZAABMYFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=CC(=C2)SC3=CC=CC=C3)[N+](=O)[O-])C(=O)N1 |
Origin of Product |
United States |
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